3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
3-benzyl-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5S/c1-37-23-12-9-21(10-13-23)27(34)19-39-30-32-26-16-22(28(35)31-17-24-8-5-15-38-24)11-14-25(26)29(36)33(30)18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVTZZPSCSKABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113135-44-6) belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 539.6 g/mol. The presence of various functional groups in its structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₅N₃O₅S |
| Molecular Weight | 539.6 g/mol |
| CAS Number | 1113135-44-6 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. For instance, studies have shown that related quinazoline derivatives exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes . The inhibition mechanism typically involves the binding of the compound to the active site of the enzyme, preventing substrate access.
Antidiabetic Activity
Research indicates that quinazoline derivatives can act as potent α-glucosidase inhibitors. For example, compounds structurally similar to the target compound exhibited IC₅₀ values ranging from 49.40 µM to 83.20 µM, significantly lower than the standard drug acarbose (IC₅₀ = 143.54 µM) . This suggests that the target compound may also possess similar antidiabetic properties.
Anticancer Activity
Quinazolines have been investigated for their anticancer properties. A study involving a library screening identified novel anticancer compounds with significant cytotoxic effects against various cancer cell lines. The SAR analysis indicated that modifications in the quinazoline structure could enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .
Case Studies
- Anticancer Screening : In a multicellular spheroid model, a derivative of quinazoline demonstrated substantial growth inhibition in cancer cells, suggesting potential for further development as an anticancer agent .
- α-Glucosidase Inhibition : A comparative study on α-glucosidase inhibitors highlighted that certain modifications in the quinazoline structure could lead to enhanced inhibitory effects, emphasizing the importance of structural diversity in drug design .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the quinazoline ring significantly influence biological activity:
- Furan and Methoxy Substituents : The presence of furan and methoxy groups has been associated with increased lipophilicity and improved interaction with target enzymes.
- Sulfanyl Group : The sulfanyl moiety contributes to enzyme binding through potential hydrogen bonding and hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
